2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide (CAS 2242694‑00‑2) is a 1,3‑disubstituted bicyclo[1.1.1]pentane (BCP) bearing an iodo substituent at the bridgehead 3‑position and an acetamide side‑chain at the 1‑position. The BCP core is a well‑established non‑classical bioisostere of para‑substituted benzene rings, offering a rigid, three‑dimensional scaffold with distinct physicochemical advantages.

Molecular Formula C7H10INO
Molecular Weight 251.067
CAS No. 2242694-00-2
Cat. No. B2620258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide
CAS2242694-00-2
Molecular FormulaC7H10INO
Molecular Weight251.067
Structural Identifiers
SMILESC1C2(CC1(C2)I)CC(=O)N
InChIInChI=1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10)
InChIKeyHGQAPXBVPPNDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide (CAS 2242694-00-2) – Core Structural and Physicochemical Profile for Procurement Evaluation


2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide (CAS 2242694‑00‑2) is a 1,3‑disubstituted bicyclo[1.1.1]pentane (BCP) bearing an iodo substituent at the bridgehead 3‑position and an acetamide side‑chain at the 1‑position. The BCP core is a well‑established non‑classical bioisostere of para‑substituted benzene rings, offering a rigid, three‑dimensional scaffold with distinct physicochemical advantages [1]. The compound has a molecular weight of 251.06 g mol⁻¹, a predicted XLogP3 of 1.2, and a topological polar surface area (TPSA) of 43.1 Ų, as computed by PubChem [2]. Commercial sourcing is available at ≥97 % purity from multiple suppliers, with scalable quantities ranging from 100 mg to 5 g .

Why 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide Cannot Be Interchanged with Simple Aryl or Non‑Iodinated BCP Analogs


The combination of a bridgehead iodine on the BCP cage and the acetamide side‑chain creates a reactivity and property profile that is not replicated by non‑iodinated BCPs, aryl iodides, or BCP‑carboxylic acid analogs. The iodine atom is essential for metal‑catalyzed cross‑coupling reactions (e.g., Kumada, Suzuki, Sonogashira) that enable late‑stage diversification of the BCP scaffold [1]. Replacing the BCP core with a phenyl ring sacrifices the documented ≥50‑fold aqueous solubility improvement and the marked reduction in nonspecific binding that the BCP motif confers [2]. The acetamide group, compared to the corresponding carboxylic acid, provides a neutral hydrogen‑bond donor/acceptor pair that is often preferred for maintaining permeability and target engagement in medicinal chemistry programs. Below, we present the quantitative evidence that substantiates these differentiation points.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide Differentiation


Cross‑Coupling Electrophile Reactivity: Iodo‑BCP vs. Non‑Iodinated BCP and Chloro‑BCP Analogs

The bridgehead iodo substituent enables iron‑catalyzed Kumada cross‑coupling with aryl and heteroaryl Grignard reagents, a reactivity not accessible with the non‑iodinated parent BCP or the chloro‑BCP analog. The iodo‑BCP serves as the electrophilic component in the first general Kumada coupling of a tertiary iodide, delivering 1,3‑C‑disubstituted BCPs in short reaction times under mild conditions [1]. In contrast, 1‑chlorobicyclo[1.1.1]pentane is inert toward t‑butyllithium‑mediated metal‑halogen exchange, whereas 1‑iodobicyclo[1.1.1]pentane undergoes clean exchange to yield 1‑lithiobicyclo[1.1.1]pentane [2]. This differential reactivity is critical for synthetic planning where sequential functionalization of the BCP core is required.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Aqueous Solubility and Nonspecific Binding: BCP‑Acetamide vs. Phenyl‑Acetamide Bioisostere Pair

Systematic replacement of a para‑substituted phenyl ring with a bicyclo[1.1.1]pentane‑1,3‑diyl (BCP) group improves aqueous solubility by at least 50‑fold and markedly decreases nonspecific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. The XLogP3 of the target iodo‑BCP‑acetamide is 1.2 [2], whereas a comparable phenylacetamide (e.g., 4‑iodophenylacetamide) is expected to have a higher logP due to the aromatic ring contribution. This class‑level BCP advantage directly translates to the target compound.

Drug Design Physicochemical Profiling Bioisostere Replacement

Scalable Synthesis and Availability: Gram‑Scale Procurement vs. Custom Synthesis of Iodo‑BCP Intermediates

A recently reported light‑enabled flow process enables the scalable synthesis of bicyclo[1.1.1]pentane iodides from alkyl iodides and propellane, yielding products in approximately 90 % crude purity with no catalysts or additives required, and providing kilogram‑scale access to functionalized BCPs [1]. The target compound is commercially available at 97 % purity in quantities up to 5 g (Aladdin A632400) , with pricing that reflects the iodine‑specific synthetic route. By contrast, non‑iodinated BCP‑acetamide (CAS 2242694‑16‑0) is less expensive but lacks the iodine handle for diversification.

Process Chemistry Supply Chain Building Block Procurement

Structural Pre‑organization: Rigid BCP Scaffold vs. Flexible Alkyl or Aryl Spacers

The bicyclo[1.1.1]pentane core enforces a rigid, linear disposition of the 1‑ and 3‑substituents with a fixed inter‑bridgehead distance of approximately 1.8 Å and a bond angle of 180° between the exocyclic bonds [1]. This contrasts with flexible alkyl spacers (e.g., ethylene) that can adopt multiple low‑energy conformers, or para‑phenyl spacers that, while linear, introduce planarity and potential π‑stacking artifacts. The iodo‑BCP‑acetamide thus provides a defined exit vector for fragment‑based design, reducing entropic penalties upon target binding.

Conformational Analysis Structure-Based Design Molecular Rigidity

High‑Value Application Scenarios for 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide Based on Verified Differentiation Evidence


Late‑Stage Diversification via Metal‑Catalyzed Cross‑Coupling

The bridgehead iodine atom permits iron‑catalyzed Kumada coupling with (hetero)aryl Grignard reagents to install aromatic or heteroaromatic groups at the 3‑position, while the acetamide at the 1‑position remains available for further amidation or reduction. This strategy is documented to give all‑carbon 1,3‑disubstituted BCPs in yields up to 92 % and is uniquely enabled by the iodo‑BCP electrophile [1]. The approach avoids the need for pre‑metallated BCP reagents, which require harsh conditions, making this compound a preferred entry point for parallel library synthesis.

Bioisosteric Replacement of para‑Substituted Phenylacetamides in Lead Optimization

When a phenylacetamide scaffold shows poor aqueous solubility or high nonspecific binding, replacement with the iodo‑BCP‑acetamide can confer ≥50‑fold solubility improvement and lower NSB as demonstrated for BCP‑phenyl pairs [2]. The iodine handle can then be elaborated to match the original para‑substituent via cross‑coupling, retaining target engagement while improving drug‑likeness. This “scaffold hopping” approach has been validated in the discovery of orally available IDO1 inhibitors where BCP substitution resolved amide hydrolysis issues [3].

Fragment‑Based Drug Discovery (FBDD) with a Rigid, Vector‑Defined Core

The rigid BCP core with its 1.8 Å inter‑bridgehead distance and only two rotatable bonds provides a well‑defined exit vector geometry that is ideal for fragment growing and merging strategies [4]. The iodine atom offers a reactive anchor for fragment elaboration via cross‑coupling, while the acetamide can engage in hydrogen‑bonding interactions with target proteins. The combination of rigidity, low molecular weight (251 Da), and balanced XLogP3 (1.2) meets key fragment quality criteria.

Synthesis of BCP‑Containing Chemical Probes and Molecular Imaging Agents

The iodo‑BCP‑acetamide can be radio‑iodinated or conjugated via the acetamide group to produce imaging probes with reduced nonspecific binding, as BCP motifs have been shown to improve the quality of PET and SPECT tracers by lowering CHI(IAM) values [2]. The iodine atom can also be exchanged for other halogens or functional groups, offering a versatile platform for probe diversification.

Quote Request

Request a Quote for 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.